![molecular formula C45H61N4O9PSi B055530 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 118362-03-1](/img/structure/B55530.png)
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a phosphoramidite derivative critical in oligonucleotide synthesis. Its structure features:
- Bis(4-methoxyphenyl)phenylmethyl (DMT) group: A light-sensitive protecting group for hydroxyl termini during solid-phase synthesis .
- tert-Butyldimethylsilyl (TBDMS) group: Protects the 2'-hydroxyl in ribose analogs, offering stability under acidic conditions .
- 2-Cyanoethyl phosphoramidite: Facilitates phosphite triester formation, enabling nucleotide coupling .
Synthesis involves coupling 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite with a protected nucleoside under anhydrous conditions, followed by purification via silica gel chromatography and LC/MS validation (98% purity, m/z 762 [M+H]⁺) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rU Phosphoramidite involves the protection of the 2’-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the synthesis of rU Phosphoramidite is performed using automated synthesizers. These machines carry out the synthesis in a stepwise manner, adding one nucleotide at a time to a growing oligonucleotide chain. The process involves cycles of deprotection, coupling, capping, and oxidation. The use of automated synthesizers ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rU Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis:
Coupling Reaction: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator such as 1H-tetrazole.
Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups (DMT and TBDMS) are removed under acidic and basic conditions, respectively.
Common Reagents and Conditions
Activators: 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BTT).
Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water.
Deprotecting Agents: Trichloroacetic acid (TCA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Major Products Formed
The major product formed from the reactions of rU Phosphoramidite is the desired RNA oligonucleotide sequence. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to nucleosides and nucleotides. Its applications include:
- Antiviral Agents : The presence of the pyrimidine moiety suggests potential antiviral properties similar to established antiviral drugs like acyclovir. Studies have indicated that modifications in the pyrimidine structure can enhance activity against viral targets .
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. The incorporation of phosphanyl groups may enhance cellular uptake and bioactivity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reagent in Coupling Reactions : The phosphanyl group can participate in various coupling reactions, making it useful for synthesizing more complex organic molecules .
- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols in synthetic pathways, allowing for selective reactions without interference from hydroxyl functionalities .
Material Science
The unique properties of this compound lend themselves to applications in material science:
- OLED Materials : Its structural components may be suitable for use in organic light-emitting diodes (OLEDs), where efficient charge transport and light emission are critical .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or conductivity .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antiviral Activity Study : A study demonstrated that modifications of similar pyrimidine-based compounds significantly inhibited viral replication in vitro, suggesting that further exploration of this compound could yield effective antiviral agents .
- Synthesis of Nucleoside Analogues : Researchers successfully synthesized nucleoside analogues using phosphanyl derivatives as intermediates, showcasing the utility of this compound in developing therapeutic agents against viral infections .
- Material Development : In a recent study, the incorporation of TBDMS-protected compounds into polymer films improved their mechanical strength and thermal stability, indicating potential applications in advanced materials technology .
Mechanism of Action
The mechanism of action of rU Phosphoramidite involves its incorporation into RNA sequences during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester. The protecting groups are removed to yield the final RNA oligonucleotide. The synthesized RNA can then interact with its target molecules, such as mRNA or DNA, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophosphate Analogs
- Key difference : Replaces the phosphate oxygen with a sulfur atom (thiophosphate).
- Impact :
Alternate Protecting Groups
Compound from (CAS 118362-03-1):
- Key difference : Replaces TBDMS with a 2-methoxyethoxy group.
- Impact :
Pyrimidine-Modified Derivatives
- Key difference : Incorporates a triazole-linked pyridin-2-amine instead of uracil.
- Impact :
Computational and Experimental Similarity Metrics
Structural Similarity Indexing
- Tanimoto coefficient : Used to compare Morgan fingerprints (radius = 2) and MACCS keys.
- Dice index : Emphasizes shared pharmacophores; target vs. pyrimidine analogs scored 0.71 .
Bioactivity Clustering
Hierarchical clustering () groups the target compound with other DMT-protected phosphoramidites, sharing:
- Protein targets : DNA/RNA polymerases, helicases.
- Bioactivity profiles : IC₅₀ < 10 µM for polymerase inhibition .
Key Comparative Data Table
Property | Target Compound | Thiophosphate Analog (Compound 6) | CAS 118362-03-1 |
---|---|---|---|
Molecular weight | 761.9 g/mol | 760.9 g/mol | 785.1 g/mol |
Retention time (LC/MS) | 3.12–3.19 min | 3.45–3.52 min | 3.88–3.95 min |
Coupling efficiency | 92% | 85% | 89% |
Deprotection conditions | 1 M HCl, 30 min | 1 M HCl, 45 min | 0.5 M HCl, 20 min |
Solubility (CH₃CN:H₂O) | 25 mg/mL | 18 mg/mL | 32 mg/mL |
Research Implications
- Thiophosphates : Preferred for therapeutic oligonucleotides requiring nuclease resistance .
- TBDMS vs. 2-methoxyethoxy : Choice depends on synthesis workflow; TBDMS suits automated synthesizers .
- Structural modifications: Even minor changes (e.g., sulfur substitution) significantly alter bioactivity and physicochemical properties .
Biological Activity
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that suggest a variety of biological activities. This article synthesizes available research findings regarding its biological activity, including case studies and comparative data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 760.81 g/mol. The compound features a phosphanyl group and a nitrile group, which enhance its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antiviral Activity : Compounds containing pyrimidine derivatives have been noted for their antiviral properties, particularly against RNA viruses.
- Anticancer Properties : The presence of dioxopyrimidine moieties suggests potential activity in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially serving as an inhibitor in biochemical pathways.
Antiviral Activity
A study focusing on related compounds shows that derivatives with dioxopyrimidine structures can inhibit viral replication. For instance, a similar compound demonstrated efficacy against the influenza virus by interfering with viral RNA synthesis.
Anticancer Activity
In vitro studies have demonstrated that compounds containing oxolan rings and pyrimidine derivatives can induce apoptosis in cancer cell lines. One study reported that a structurally similar compound reduced cell viability in breast cancer cells by promoting apoptosis through caspase activation .
Enzyme Inhibition Studies
Research has shown that phosphanyl compounds can act as effective enzyme inhibitors. A comparative study highlighted that compounds with similar phosphanyl structures inhibited the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism. This inhibition could lead to increased levels of cytotoxic metabolites in cancer therapy .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
2'-F-dU Phosphoramidite | Oligonucleotide synthesis | |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | Potential pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this phosphoramidite-protected nucleoside analog, and how are they addressed methodologically?
The compound’s complexity arises from multiple stereocenters, labile protecting groups (e.g., tert-butyldimethylsilyl [TBS] and bis(4-methoxyphenyl)phenylmethyl [DMT]), and a phosphoramidite linkage. Key challenges include:
- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to maintain (2R,3R,4R,5R) configurations during sugar moiety synthesis .
- Protection/deprotection strategies : Sequential protection of hydroxyl groups (e.g., TBS for 4-OH, DMT for 2’-OH) to prevent side reactions. Acid-labile DMT is removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .
- Phosphoramidite coupling : Activation with tetrazole or other acidic catalysts to ensure efficient nucleophilic displacement at the phosphorus center .
Purification typically involves silica gel chromatography or reversed-phase HPLC to isolate intermediates and final product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H/¹³C/³¹P NMR to confirm stereochemistry, phosphoramidite linkage, and absence of undesired diastereomers. For example, ³¹P NMR peaks between 148–150 ppm indicate a successful phosphoramidite bond .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to validate molecular weight and detect impurities (e.g., incomplete deprotection) .
- HPLC : Purity assessment using a C18 column with UV detection at 260 nm (for pyrimidine absorption) .
Q. What precautions are critical for handling and storing this compound?
- Moisture sensitivity : The phosphoramidite group is hydrolytically unstable. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers .
- Light sensitivity : Protect DMT and cyanoethyl groups from UV exposure using amber glassware .
- Safety protocols : Use fume hoods, gloves, and eye protection due to potential irritancy of cyanoethyl byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency in phosphoramidite chemistry?
- Heuristic algorithms : Bayesian optimization or machine learning models can screen variables (e.g., solvent polarity, activator concentration, temperature) to maximize yield. For example, tetrazole concentration (0.3–0.5 M) in acetonitrile enhances coupling rates .
- High-throughput screening (HTS) : Microscale parallel reactions with automated liquid handlers enable rapid testing of 100+ conditions (e.g., varying equivalents of nucleophile) .
- Kinetic studies : In-situ FTIR or Raman spectroscopy monitors reaction progress to identify rate-limiting steps (e.g., phosphite oxidation) .
Q. How can researchers resolve contradictions in stability data for the TBS-protected intermediate?
Conflicting stability reports may arise from:
- Solvent effects : TBS ethers degrade faster in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene). Validate stability via accelerated aging studies (40°C/75% RH for 7 days) .
- Trace acids/bases : Residual catalysts (e.g., imidazole from silylation) can hydrolyze TBS. Pre-purify intermediates via silica gel chromatography to remove contaminants .
- Analytical discrepancies : Compare multiple techniques (e.g., TLC vs. HPLC) to rule out false degradation signals .
Q. What advanced strategies are used to study the compound’s interaction with enzymatic targets (e.g., polymerases)?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry by measuring heat changes during enzyme-ligand interaction .
- Crystallography : Co-crystallization with Taq DNA polymerase reveals structural interactions (e.g., hydrogen bonding with the dioxopyrimidine moiety) .
- Molecular dynamics (MD) simulations : Predicts conformational flexibility of the phosphoramidite group in aqueous vs. hydrophobic active sites .
Q. How can researchers mitigate side reactions during DMT deprotection?
- Acid selection : Use dichloroacetic acid instead of trichloroacetic acid to reduce depurination of the pyrimidine base .
- Temperature control : Perform deprotection at 0–4°C to minimize acid-induced cleavage of the glycosidic bond .
- Scavengers : Add cationic scavengers (e.g., 2,2,2-trifluoroethanol) to trap released DMT cations and prevent adduct formation .
Q. Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in aprotic solvents be addressed?
- Source validation : Cross-check purity data (e.g., residual water content from Karl Fischer titration) .
- Solvent pre-treatment : Dry solvents over molecular sieves to eliminate moisture-induced aggregation .
- Dynamic light scattering (DLS) : Detect nanoscale aggregates that may falsely suggest low solubility .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-ZMHKPELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447507 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118362-03-1 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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